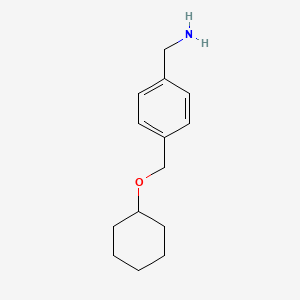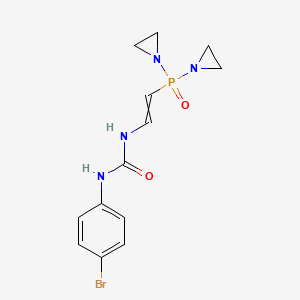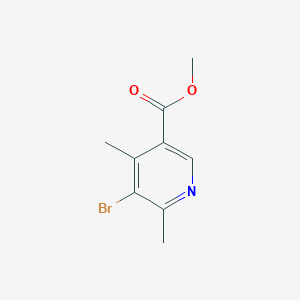
Methyl 5-bromo-4,6-dimethylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-4,6-dimethylnicotinate is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5th position and methyl groups at the 4th and 6th positions on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4,6-dimethylnicotinate typically involves the bromination of 4,6-dimethylnicotinic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5th position. The resulting brominated product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-bromo-4,6-dimethylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- Substituted nicotinates.
- Oxidized or reduced derivatives.
- Coupled aromatic compounds .
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4,6-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-4,6-dimethylnicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Methyl 5-bromo-4-methylnicotinate: Similar structure but with only one methyl group at the 4th position.
Ethyl 5-bromo-4,6-dimethylnicotinate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 5-bromo-4,6-dimethylnicotinate is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
methyl 5-bromo-4,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-3)4-11-6(2)8(5)10/h4H,1-3H3 |
Clave InChI |
RHMACOFOSAMNHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1C(=O)OC)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
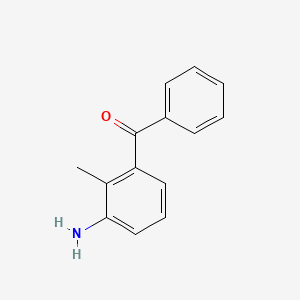

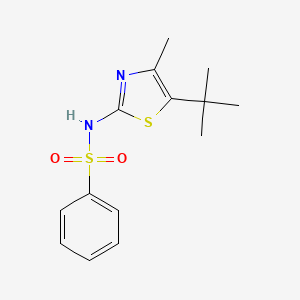
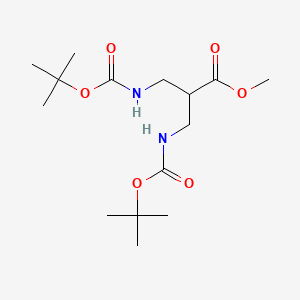

![6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13979804.png)
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)
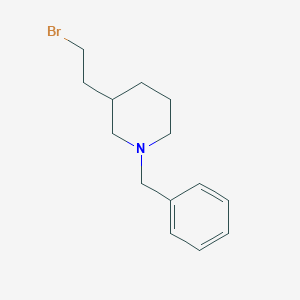
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
